H-Met(O2)-Glu-His-Phe-D-Lys-Phe-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ORG-2766 is a synthetic peptide analogue of adrenocorticotropic hormone (ACTH) fragment 4-9. It was initially developed by Akzo Nobel NV for its potential neuroprotective and neurotrophic effects. The compound has been studied for its ability to enhance nerve regeneration and protect against neurotoxicity, particularly in the context of chemotherapy-induced peripheral neuropathy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ORG-2766 involves standard peptide synthesis techniques. One method includes the use of solid-phase peptide synthesis (SPPS) where the peptide chain is assembled step-by-step on a solid support. The peptide is then cleaved from the support and purified . Another method involves the synthesis of ORG-2766 labeled with carbon-11 at the methanesulfonyl group of the methionine analogue .
Industrial Production Methods: Industrial production of ORG-2766 would likely follow similar peptide synthesis protocols, scaled up to meet production demands. This would involve optimizing reaction conditions to ensure high yield and purity, as well as implementing stringent quality control measures to maintain consistency across batches .
Chemical Reactions Analysis
Types of Reactions: ORG-2766 primarily undergoes peptide bond formation during its synthesis. It does not typically undergo oxidation, reduction, or substitution reactions under normal physiological conditions .
Common Reagents and Conditions: The synthesis of ORG-2766 involves reagents commonly used in peptide synthesis, such as protected amino acids, coupling reagents (e.g., carbodiimides), and deprotecting agents (e.g., trifluoroacetic acid) .
Major Products Formed: The major product formed from the synthesis of ORG-2766 is the peptide itself. During its biological activity, ORG-2766 does not typically form other products as it functions primarily as a peptide ligand .
Scientific Research Applications
ORG-2766 has been extensively studied for its neuroprotective and neurotrophic properties. It has shown potential in the treatment of peripheral neuropathy, particularly in diabetic and chemotherapy-induced neuropathy . The compound has also been investigated for its ability to enhance nerve regeneration following injury . Additionally, ORG-2766 has been studied for its potential to modulate pain sensitivity and provide analgesic effects .
Mechanism of Action
Comparison with Similar Compounds
ORG-2766 is unique in its specific action as an ACTH fragment analogue. Similar compounds include other ACTH analogues and melanocortin receptor agonists, such as alpha-melanocyte-stimulating hormone (alpha-MSH) and synthetic peptides like ACTH(1-24) . ORG-2766 is distinct in its specific sequence and its targeted neuroprotective effects .
Properties
CAS No. |
50913-82-1 |
---|---|
Molecular Formula |
C40H55N9O11S |
Molecular Weight |
870.0 g/mol |
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2R)-6-amino-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-amino-4-methylsulfonylbutanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C40H55N9O11S/c1-61(59,60)19-17-28(42)35(52)45-30(15-16-34(50)51)37(54)48-32(22-27-23-43-24-44-27)39(56)47-31(20-25-10-4-2-5-11-25)38(55)46-29(14-8-9-18-41)36(53)49-33(40(57)58)21-26-12-6-3-7-13-26/h2-7,10-13,23-24,28-33H,8-9,14-22,41-42H2,1H3,(H,43,44)(H,45,52)(H,46,55)(H,47,56)(H,48,54)(H,49,53)(H,50,51)(H,57,58)/t28-,29+,30-,31-,32-,33-/m0/s1 |
InChI Key |
QUCFVNGGGFLOES-ACQYNFKHSA-N |
SMILES |
CS(=O)(=O)CCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)O)N |
Isomeric SMILES |
CS(=O)(=O)CC[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@H](CCCCN)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)N |
Canonical SMILES |
CS(=O)(=O)CCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)O)N |
Appearance |
Solid powder |
Key on ui other cas no. |
50913-82-1 |
Purity |
>98% (or refer to the Certificate of Analysis) |
sequence |
XEHFKF |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ACTH (4-9), methylsulfonylaminobutyryl-Lys(8)-Phe(9)- ACTH(4-9), methylsulfonylaminobutyryl-Lysyl(8)-Phenylalanine(9)- methylsulfonylaminobutyryl-8-Lys-9-Phe-ACTH (4-9) MSH-ACTH (4-9) analog Org 2766 Org 2766, (all-L)-isomer Org 2766, (D-alpha-Glu)-isomer Org 2766, (D-Phe)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.